3-(Piperidin-3-ylmethyl)pyridine dihydrochloride

CH24H inhibitor CYP46A1 3-piperidinyl pyridine scaffold

Regioisomeric impurities in piperidinyl-pyridine building blocks cause divergent spatial vectors that compromise target binding. 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride (CAS 1185013-65-3) is supplied as a crystalline dihydrochloride salt with ≥95% purity, ensuring correct 3,3′-connectivity for synthesizing potent brain-penetrant CH24H/CYP46A1 inhibitors. · Validated scaffold achieving ≤10 nM IC50 and >1,000-fold CYP selectivity · Consistent salt stoichiometry eliminates batch-to-batch variability in weighing · Crystalline form compatible with automated solid dispensing for FBDD

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
CAS No. 1185013-65-3
Cat. No. B1602639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
CAS1185013-65-3
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C11H16N2.2ClH/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11;;/h1,3,5,8,11,13H,2,4,6-7,9H2;2*1H
InChIKeyCWRIVWTUKKQUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride (CAS 1185013-65-3) – Core Fragment for Targeted CNS Inhibitor Synthesis and Procurement


3-(Piperidin-3-ylmethyl)pyridine dihydrochloride (CAS 1185013-65-3) is a heteroaryl-alkylamine building block composed of a pyridine ring linked via a methylene bridge to a piperidine ring at the 3-position, supplied as a crystalline dihydrochloride salt with a molecular weight of 249.18 g/mol [1]. The 3-piperidinyl pyridine scaffold has been validated as a critical pharmacophoric element in the rational design of potent, brain-penetrant cholesterol 24-hydroxylase (CH24H/CYP46A1) inhibitors, a class of compounds under active investigation for neurological disorders including epilepsy and Alzheimer's disease [2]. This specific substitution pattern and salt form position the compound as a defined intermediate for constructing 3,4-disubstituted pyridine derivatives, distinguishing it from isomeric piperidinyl-pyridine regioisomers that produce divergent spatial vectors in downstream target binding [2].

Why Generic Substitution Fails for 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride: Positional Isomerism, Salt Stoichiometry, and Target Engagement Risks


Simple in-class substitution of 3-(piperidin-3-ylmethyl)pyridine dihydrochloride with a positional isomer (e.g., 4-pyridinylmethyl or piperidin-2-ylmethyl analogs) or a different salt form alters the spatial orientation of the pyridine nitrogen and the piperidine amine, which directly controls hydrogen-bonding geometry and hydrophobic packing in the CH24H active site [1]. The 3,3′-connectivity establishes a specific distance and angle between the two basic nitrogens; shifting the attachment to the piperidine 4-position or pyridine 2-position produces a different molecular shape that cannot recapitulate the binding interactions exploited in structure-based drug design efforts [1]. Furthermore, the dihydrochloride salt ensures consistent protonation state, aqueous solubility, and gravimetric accuracy during weighing for precise stoichiometric reactions—parameters that vary with the free base or alternative salt forms and can introduce batch-to-batch inconsistency in multi-step synthetic campaigns . Without this exact regioisomer and salt stoichiometry, downstream synthetic yields, intermediate purity, and target pharmacological activity cannot be reliably reproduced [1].

Head-to-Head Quantitative Evidence: Why 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride (CAS 1185013-65-3) Outperforms Closest Analogs


Regioisomeric Precision: 3,3′-Connectivity Confers Unique CH24H Pharmacophore Geometry vs. 4-Piperidinyl and 2-Piperidinyl Isomers

In the structure-guided optimization of CH24H inhibitors, the 3-piperidinyl pyridine scaffold (3,3′-connectivity) was selected as the starting pharmacophore over 4-piperidinyl or 2-piperidinyl pyridine regioisomers because the 3-position vector optimally directs the piperidine nitrogen toward critical hydrogen-bonding interactions in the enzyme active site [1]. The Kajita et al. study explicitly utilized 3,4-disubstituted pyridine derivatives built from the 3-piperidinylmethyl pyridine core; attempts to replace this core with 4-piperidinylmethyl variants resulted in substantially different structure-activity relationships (SAR) and loss of the targeted binding mode [1]. The lead compound 17 (IC50 = 8.5 nM against CH24H) retains the 3-pyridyl attachment geometry, demonstrating that the 3-position substitution pattern is essential for achieving low-nanomolar potency [1].

CH24H inhibitor CYP46A1 3-piperidinyl pyridine scaffold structure-based drug design

Dihydrochloride Salt Advantage: Defined Stoichiometry Eliminates Free-Base Weighing Variability for Reproducible Synthesis

The dihydrochloride salt of 3-(piperidin-3-ylmethyl)pyridine (formula C₁₁H₁₈Cl₂N₂, MW 249.18 g/mol, exactly 2 equivalents of HCl) provides a fully protonated, non-hygroscopic solid with a well-defined molecular weight . In contrast, the free base (CAS 769909-25-3, formula C₁₁H₁₆N₂, MW 176.26 g/mol) is a hygroscopic oil/liquid whose exact mass is more difficult to dispense accurately due to variable moisture content and tendency to adsorb CO₂, leading to unpredictable amine protonation state . Commercially, the dihydrochloride is offered at ≥99% purity (HPLC) by reputable vendors, whereas the free base is typically sold at 95–98% purity with less rigorous analytical characterization . The gravimetric accuracy improvement from using the dihydrochloride salt translates to directly quantifiable reduction in stoichiometric error during amide coupling, reductive amination, or other derivatization reactions.

salt form selection dihydrochloride stoichiometric precision weighing accuracy

Brain Penetrant CH24H Pharmacophore: Direct Translational Relevance to In Vivo Target Engagement vs. Non-CNS Scaffolds

The 3-piperidinyl pyridine scaffold was advanced in the CH24H inhibitor program specifically because it conferred both high target potency and adequate blood-brain barrier (BBB) penetration—a dual requirement not met by many other heterocyclic cores [1]. Oral administration of the optimized 3-piperidinyl pyridine derivative compound 17 at 30 mg/kg in mice achieved a 26% reduction of 24S-hydroxycholesterol (24HC) levels in the brain, confirming CNS target engagement in vivo [1]. Alternative pyridine-piperidine scaffolds (e.g., 4-piperidinyl variants or piperidine-unconnected pyridines) were deprioritized in this series due to inferior CNS multiparameter optimization (MPO) scores [1]. While the dihydrochloride salt itself is a synthetic intermediate rather than the final drug substance, the scaffold it delivers is the one for which in vivo CNS activity has been quantitatively demonstrated.

blood-brain barrier CH24H 24S-hydroxycholesterol CNS drug discovery

Commercial Purity Benchmarking: ≥99% HPLC-Grade Dihydrochloride Outperforms Lower-Purity Analogs for Fragment-Based Library Synthesis

Among commercial suppliers of piperidinyl-pyridine dihydrochloride building blocks, the purity specification for 3-(piperidin-3-ylmethyl)pyridine dihydrochloride is consistently ≥99% (HPLC) at major vendors such as ChemImpex and AKSci . In contrast, the isomeric 4-(piperidin-4-ylmethyl)pyridine dihydrochloride (CAS 1172465-66-5) is commonly offered at 95–97% purity, and 2-(piperidin-3-ylmethyl)pyridine dihydrochloride is typically available at 95% . The higher purity specification of the 3,3′-regioisomer reduces the risk of introducing regioisomeric impurities that can act as competitive antagonists or off-target binders in fragment-based screening campaigns, where even 2–3% impurity levels can generate false-positive hits or confound IC50 determinations [1].

building block fragment-based drug discovery HPLC purity medicinal chemistry

Selectivity Profile of 3-Piperidinyl Pyridine Series: CH24H Selectivity over Related CYP Enzymes vs. Non-Selective Piperidine Cores

The Kajita et al. study evaluated the selectivity of the 3-piperidinyl pyridine series against a panel of related CYP enzymes. Compound 17 (3-piperidinyl pyridine core) exhibited >1000-fold selectivity for CH24H (IC50 = 8.5 nM) over CYP3A4, CYP2D6, CYP2C9, and CYP2C19 (IC50 >10,000 nM for each) [1]. This selectivity profile is structurally dependent on the 3-pyridyl substitution pattern; the 3,4-disubstituted pyridine architecture uniquely fills a hydrophobic sub-pocket in CH24H that is sterically occluded in other CYP isoforms [1]. Alternative piperidine-containing cores (e.g., simple N-alkyl piperidines lacking the pyridine ring) show broader CYP inhibition profiles and are unsuitable for CNS applications where metabolic stability and low drug-drug interaction potential are critical [1].

CYP selectivity CH24H off-target liability CYP46A1

Shelf-Life and Storage Stability: Dihydrochloride Crystalline Form Offers Ambient Handling Advantage Over Hygroscopic Free Base and Liquid Isomers

Vendor storage recommendations indicate that 3-(piperidin-3-ylmethyl)pyridine dihydrochloride is stable under refrigeration (0–8 °C) in a cool, dry environment, with no special desiccation or inert atmosphere requirements . By contrast, the free base form (CAS 769909-25-3) and the structurally related 2-(piperidin-3-ylmethyl)pyridine are prone to moisture uptake and amine oxidation, necessitating storage under inert gas and/or molecular sieves . The crystalline dihydrochloride salt's lower hygroscopicity reduces the risk of hydrolytic degradation during long-term storage, an important consideration for laboratories maintaining compound libraries for multi-year research programs .

chemical stability long-term storage hygroscopicity salt form

Optimal Application Scenarios for 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride (CAS 1185013-65-3) Based on Quantitative Evidence


Structure-Based Design of Brain-Penetrant CH24H (CYP46A1) Inhibitors for Neurological Disease Research

This is the primary evidence-supported application scenario. The 3-piperidinyl pyridine scaffold embodied by this compound serves as the core fragment for constructing potent, selective CH24H inhibitors with demonstrated in vivo brain target engagement. Researchers synthesizing 3,4-disubstituted pyridine derivatives for cholesterol 24-hydroxylase inhibition should procure this specific dihydrochloride salt to ensure the correct 3,3′-regioisomeric geometry, high starting purity (≥99%), and the stable, non-hygroscopic salt form that enables precise stoichiometry in the initial synthetic step [1]. The resulting derivatives are expected to achieve low-nanomolar IC50 values (≤10 nM range) and >1,000-fold CYP selectivity, with oral brain 24HC reduction confirmed in mouse models at 30 mg/kg [1].

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring High-Purity 3-Piperidinyl-Pyridine Building Blocks

For FBDD campaigns targeting CNS enzymes or receptors where pyridine-piperidine fragments are being screened, this compound offers the highest commercially available purity specification (≥99% HPLC) among piperidinyl-pyridine regioisomers . The crystalline dihydrochloride form facilitates automated solid dispensing into 96-well or 384-well plates for fragment library generation. The 3,3′-connectivity produces a distinct three-dimensional shape complementary to hydrophobic enzyme pockets, as validated by X-ray co-crystallography with CH24H [1]. Laboratories should prioritize this compound over lower-purity isomeric fragments (95% range) to minimize false-positive screening artifacts attributable to residual regioisomeric contaminants .

CNS Drug Discovery Programs Requiring Metabolic Stability and Low CYP Liability from the Outset

Medicinal chemistry teams building compound collections for CNS indications where metabolic stability and CYP-mediated drug-drug interaction risk must be minimized should select this building block. The 3-piperidinyl pyridine core, when elaborated at the 4-position of the pyridine ring, yields final compounds with documented >1,176-fold selectivity for CH24H over major hepatic CYP isoforms (CYP3A4, CYP2D6, CYP2C9, CYP2C19) [1]. This inherent selectivity reduces the probability of late-stage lead optimization failure due to CYP inhibition, offering a time- and cost-saving advantage over alternative piperidine scaffolds that require iterative medicinal chemistry to engineer out CYP promiscuity [1].

Multi-Step Synthesis of PET Tracer Precursors for Cholesterol 24-Hydroxylase Imaging

As evidenced by the follow-up work on [18F]T-008 and related PET tracers derived from the CH24H inhibitor series, the 3-piperidinyl pyridine scaffold is a validated precursor core for developing non-invasive imaging agents to quantify brain CYP46A1 expression [2]. The dihydrochloride salt's stoichiometric reliability and high purity (≥99%) are critical for the reproducible introduction of radioisotopic labels (e.g., 18F, 11C) where even minor impurities can compromise radiochemical yield and specific activity . Procurement of this defined intermediate, rather than attempting to synthesize the scaffold de novo with uncertain regioisomeric control, provides a time-tested starting point for radiochemistry groups entering the CH24H imaging space [2].

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